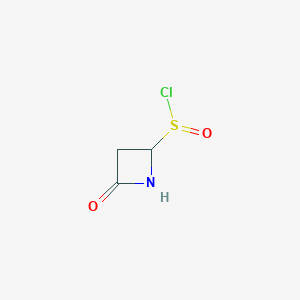

4-Oxoazetidine-2-sulfinyl chloride

Description

4-Oxoazetidine-2-sulfinyl chloride is a strained four-membered β-lactam derivative featuring a sulfinyl chloride (-S(O)Cl) group at position 2 and a ketone (oxo) at position 4 (Figure 1). The sulfinyl chloride group introduces chirality, which could be exploited in enantioselective drug development.

Properties

CAS No. |

803724-11-0 |

|---|---|

Molecular Formula |

C3H4ClNO2S |

Molecular Weight |

153.59 g/mol |

IUPAC Name |

4-oxoazetidine-2-sulfinyl chloride |

InChI |

InChI=1S/C3H4ClNO2S/c4-8(7)3-1-2(6)5-3/h3H,1H2,(H,5,6) |

InChI Key |

KDXFMMHNGFNJFA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC1=O)S(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxoazetidine-2-sulfinyl chloride typically involves the reaction of azetidine derivatives with sulfinyl chloride reagents. One common method includes the use of 4-oxoazetidine-2-carbaldehydes as starting materials, which undergo a series of reactions to introduce the sulfinyl chloride group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques that optimize the reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 4-Oxoazetidine-2-sulfinyl chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Substitution: The chloride group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloride group under mild conditions.

Major Products: The major products formed from these reactions include sulfonyl chlorides, sulfides, and various substituted azetidine derivatives .

Scientific Research Applications

4-Oxoazetidine-2-sulfinyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxoazetidine-2-sulfinyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfinyl chloride group, which is highly susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural Features :

- Core: Azetidinone (4-membered β-lactam) with a benzoic acid substituent at position 1, a 4-nitrophenyl group at position 2, and a chloro substituent at position 3.

- Functional Groups: Azetidinone (lactam), nitro (-NO₂), chloro (-Cl), and carboxylic acid (-COOH).

Chromene-Based Sulfonyl Chloride: 4-Chloro-2-Oxo-2H-Chromene-3-Sulfonyl Chloride

Structural Features :

- Core : Chromene (benzopyran) ring with a sulfonyl chloride (-SO₂Cl) at position 3 and an oxo group at position 2.

- Functional Groups : Sulfonyl chloride, ketone, and chloro substituent.

Data Table: Comparative Analysis

Research Findings and Discussion

- Reactivity Differences: Sulfinyl chloride (target compound) is less reactive than sulfonyl chloride (chromene derivative) due to fewer electron-withdrawing oxygen atoms. This makes it more suitable for controlled chiral inductions. Azetidinones exhibit higher ring strain than chromenes, favoring ring-opening reactions for β-lactam antibiotic analogs.

- Biological Relevance: Nitro-substituted azetidinones () show promise against resistant pathogens, while sulfonyl chlorides () are staples in covalent inhibitor design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.